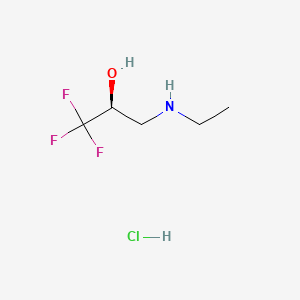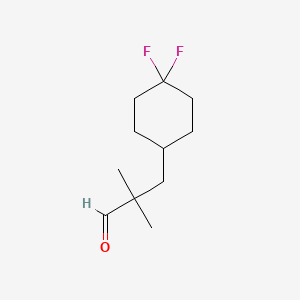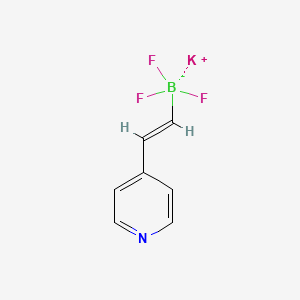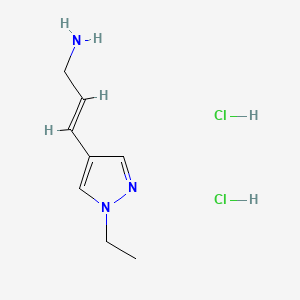
(2E)-3-(1-ethyl-1H-pyrazol-4-yl)prop-2-en-1-aminedihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-3-(1-ethyl-1H-pyrazol-4-yl)prop-2-en-1-aminedihydrochloride is a chemical compound that belongs to the class of pyrazole derivatives Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(1-ethyl-1H-pyrazol-4-yl)prop-2-en-1-aminedihydrochloride typically involves the reaction of 1-ethyl-1H-pyrazole with an appropriate aldehyde or ketone to form the corresponding enamine. This enamine is then treated with hydrochloric acid to yield the dihydrochloride salt. The reaction conditions usually involve refluxing the reactants in a suitable solvent such as ethanol or methanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(1-ethyl-1H-pyrazol-4-yl)prop-2-en-1-aminedihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole oxides, while reduction could produce pyrazole amines.
Scientific Research Applications
Chemistry
In chemistry, (2E)-3-(1-ethyl-1H-pyrazol-4-yl)prop-2-en-1-aminedihydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology
In biological research, this compound may be used to study enzyme interactions, receptor binding, and cellular pathways. Its potential as a bioactive molecule makes it a valuable tool for understanding biological processes.
Medicine
In medicine, this compound could be explored for its therapeutic properties. Pyrazole derivatives have shown promise in treating various conditions, including inflammation, cancer, and infectious diseases.
Industry
In the industrial sector, this compound may be utilized in the development of new materials, such as polymers and coatings. Its chemical properties make it suitable for applications requiring stability and reactivity.
Mechanism of Action
The mechanism of action of (2E)-3-(1-ethyl-1H-pyrazol-4-yl)prop-2-en-1-aminedihydrochloride involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- (2E)-3-(1-methyl-1H-pyrazol-4-yl)prop-2-en-1-amine
- (2E)-3-(1-phenyl-1H-pyrazol-4-yl)prop-2-en-1-amine
- (2E)-3-(1-isopropyl-1H-pyrazol-4-yl)prop-2-en-1-amine
Uniqueness
Compared to similar compounds, (2E)-3-(1-ethyl-1H-pyrazol-4-yl)prop-2-en-1-aminedihydrochloride may exhibit unique properties such as enhanced stability, reactivity, or bioactivity. These characteristics make it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C8H15Cl2N3 |
|---|---|
Molecular Weight |
224.13 g/mol |
IUPAC Name |
(E)-3-(1-ethylpyrazol-4-yl)prop-2-en-1-amine;dihydrochloride |
InChI |
InChI=1S/C8H13N3.2ClH/c1-2-11-7-8(6-10-11)4-3-5-9;;/h3-4,6-7H,2,5,9H2,1H3;2*1H/b4-3+;; |
InChI Key |
JVAALMGGEONRKL-CZEFNJPISA-N |
Isomeric SMILES |
CCN1C=C(C=N1)/C=C/CN.Cl.Cl |
Canonical SMILES |
CCN1C=C(C=N1)C=CCN.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



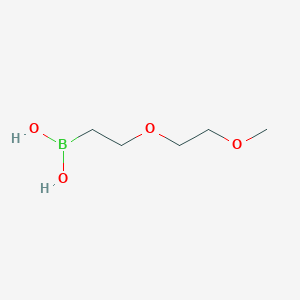

![4,4,5,5-Tetramethyl-2-[4-(trifluoromethyl)thiophen-2-yl]-1,3,2-dioxaborolane](/img/structure/B15298774.png)
![Methyl 3-oxa-9-azaspiro[5.5]undecane-8-carboxylate](/img/structure/B15298777.png)
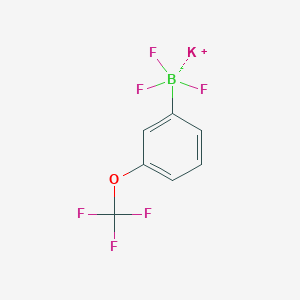
![5-(2-{[(Tert-butoxy)carbonyl]amino}ethyl)pyridine-2-carboxylic acid](/img/structure/B15298793.png)
![6-(Adamantane-2-carbonyl)-6-azaspiro[2.5]octane-1-carboxylic acid](/img/structure/B15298802.png)
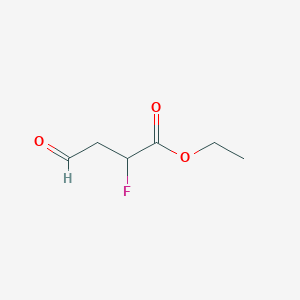

![(2R)-2-[(2-Methoxybenzoyl)amino]propanoic acid](/img/structure/B15298843.png)
